molecular formula C4H12N2O B3290591 (3-Methoxypropyl)hydrazine CAS No. 865720-52-1

(3-Methoxypropyl)hydrazine

Cat. No.: B3290591
CAS No.: 865720-52-1
M. Wt: 104.15 g/mol
InChI Key: RDBUAUMYKXLZHT-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)hydrazine is an organic compound with the molecular formula C4H12N2O It is a hydrazine derivative, characterized by the presence of a methoxy group attached to a propyl chain, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methoxypropyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 3-methoxypropylamine with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained between 0-150°C depending on the specific requirements of the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted compounds, which can be further utilized in different applications .

Scientific Research Applications

(3-Methoxypropyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)hydrazine involves its interaction with specific molecular targets and pathways within biological systems. It can act as a reducing agent, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and other proteins involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Methoxypropyl)hydrazine include other hydrazine derivatives such as:

  • This compound dihydrochloride
  • Monomethylhydrazine
  • Unsymmetrical dimethylhydrazine

Uniqueness

This structural uniqueness allows it to participate in specific reactions and exhibit distinct biological activities .

Properties

IUPAC Name

3-methoxypropylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-7-4-2-3-6-5/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBUAUMYKXLZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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